6,8-Dichloro-3-(2-nitrobenzyl)-4(3H)-quinazolinone
CAS No.: 618443-52-0
Cat. No.: VC16128227
Molecular Formula: C15H9Cl2N3O3
Molecular Weight: 350.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618443-52-0 |
|---|---|
| Molecular Formula | C15H9Cl2N3O3 |
| Molecular Weight | 350.2 g/mol |
| IUPAC Name | 6,8-dichloro-3-[(2-nitrophenyl)methyl]quinazolin-4-one |
| Standard InChI | InChI=1S/C15H9Cl2N3O3/c16-10-5-11-14(12(17)6-10)18-8-19(15(11)21)7-9-3-1-2-4-13(9)20(22)23/h1-6,8H,7H2 |
| Standard InChI Key | ZUERLXOJMYYSIS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl)[N+](=O)[O-] |
Introduction
6,8-Dichloro-3-(2-nitrobenzyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. It is characterized by its unique molecular structure, which includes two chlorine atoms and a nitrobenzyl group. This compound has a molecular formula of C15H9Cl2N3O3 and a molecular weight of approximately 350.2 g/mol .
Biological Activities and Applications
6,8-Dichloro-3-(2-nitrobenzyl)-4(3H)-quinazolinone exhibits a broad spectrum of biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research. Specifically, it has been studied for its potential antimicrobial properties. Quinazoline derivatives generally exhibit activities such as anticancer, antifungal, antibacterial, and anti-inflammatory effects .
Mechanism of Action
The mechanism of action for this compound varies based on its biological targets. Interaction studies are crucial for understanding its pharmacological profile and therapeutic potential. These studies often focus on how the compound interacts with specific enzymes or receptors involved in disease pathways.
Safety and Handling
6,8-Dichloro-3-(2-nitrobenzyl)-4(3H)-quinazolinone is classified as toxic if swallowed, with a GHS hazard statement H301, indicating that precautions are necessary during handling. It also causes serious eye irritation, as indicated by the GHS hazard statement H319 .
Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6,8-Dichloro-4(3H)-quinazolinone | Lacks chlorobenzyl group | Generally lower activity |
| 3-(2-Nitrobenzyl)-4(3H)-quinazolinone | Contains nitro instead of chloro | Antimicrobial; less potent than dichloro analog |
| 7-Bromo-4(3H)-quinazolinone | Bromine at position 7 | Anticancer; different mechanism |
| 5-Fluoro-3-(phenyl)quinazolinone | Fluorine substitution with phenyl group | Anti-inflammatory; distinct activity profile |
This table highlights the unique features and biological activities of 6,8-Dichloro-3-(2-nitrobenzyl)-4(3H)-quinazolinone compared to other quinazolinones.
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